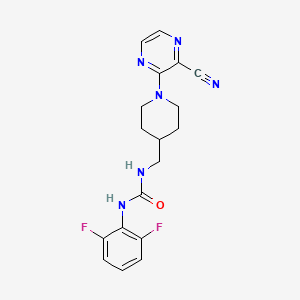
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea is a useful research compound. Its molecular formula is C18H18F2N6O and its molecular weight is 372.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea is a complex organic molecule with potential applications in medicinal chemistry. This article explores its biological activities, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N4F2O, with a molecular weight of approximately 306.39 g/mol. The structure features a piperidine ring, a cyanopyrazine moiety, and a difluorophenyl group, which may contribute to its biological activity.
The biological activity of This compound has been linked to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit significant activity against specific enzymes and receptors.
- Kinase Inhibition : Compounds related to this structure have shown potential as kinase inhibitors, which are crucial in regulating cellular processes. For example, the sulfonamide derivative of this compound has been studied for its ability to inhibit certain kinases involved in cancer progression .
- Receptor Modulation : The presence of the piperidine and pyrazin rings suggests potential interactions with muscarinic receptors, particularly M4 receptors, which are implicated in neurological disorders . This interaction could lead to therapeutic effects in conditions such as schizophrenia or Alzheimer's disease.
In Vitro and In Vivo Studies
Research findings indicate that this compound exhibits various biological activities:
- Antitumor Activity : Similar urea derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, compounds like URD12 have shown efficacy against human leukemia and carcinoma cell lines .
- Antiviral Properties : Studies have highlighted the antiviral potential of related compounds against HIV and other viruses . The structure's ability to interfere with viral replication pathways could be an area for further exploration.
Case Studies and Experimental Data
| Study | Test Substance | Model | Dosage | Duration | Effects |
|---|---|---|---|---|---|
| D’Apolito et al. | Urea derivative | CKD mice | 10 mg/kg | 15 days | Increased oxidative stress |
| Vedarethinam et al. | 1,3-BPMU | HEP-G2 cells | 50 μM | 48 hours | Induced apoptosis |
| Wang et al. | URD12 | K562 cells | 200 mg/kg | 3 weeks | Cytotoxic effects |
These studies suggest that the compound's structural features may confer unique biological activities that warrant further investigation.
Properties
IUPAC Name |
1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N6O/c19-13-2-1-3-14(20)16(13)25-18(27)24-11-12-4-8-26(9-5-12)17-15(10-21)22-6-7-23-17/h1-3,6-7,12H,4-5,8-9,11H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOBCFBLDXSMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














